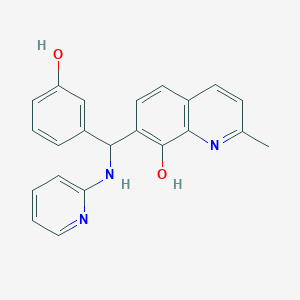

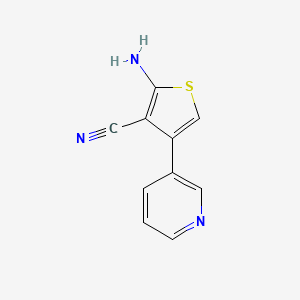

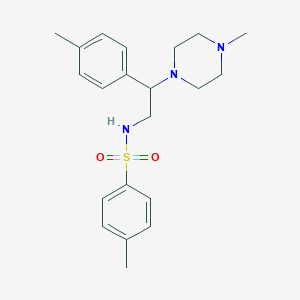

2-氨基-4-(吡啶-3-基)噻吩-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .作用机制

The exact mechanism of action of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in cancer cell growth or inflammation. It has also been suggested that it may work by binding to specific receptors or ion channels in cells.

Biochemical and Physiological Effects

Studies have shown that 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile has a range of biochemical and physiological effects. These include its ability to induce apoptosis (programmed cell death) in cancer cells, its ability to reduce the production of inflammatory cytokines, and its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, it has been found to have low toxicity in animal models, suggesting it may be a safe compound for use in scientific research.

实验室实验的优点和局限性

One of the main advantages of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is its unique chemical structure, which makes it a valuable building block for the synthesis of other compounds. Additionally, its potential applications in various scientific research fields make it a promising compound for further investigation. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are several future directions for the investigation of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile. These include further studies on its potential as an anticancer and anti-inflammatory agent, as well as its potential use in other fields such as materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

合成方法

The synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile involves the reaction between 3-acetylthiophene and 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of the compound.

科学研究应用

噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的合成

该化合物被用作合成噻吩并[3,2-d]嘧啶-7-腈和噻吩并[3,4-b]吡啶-7-酰胺的通用合成子 . 合成方法包括在甲酸中加热噻吩-2-甲酰胺以得到噻吩并[3,2-d]嘧啶-4-酮 .

(2-氨基嘧啶-4-基)(吡啶-4-基)甲酮及其衍生物的制备

该化合物用于合成(2-氨基嘧啶-4-基)(吡啶-4-基)甲酮及其衍生物 . 这些衍生物被合成并对一系列蛋白激酶进行了评估 .

抗癌细胞系增殖活性

该化合物已被用于合成新的抗微管蛋白剂,这些抗微管蛋白剂已显示出对三种不同癌细胞系(L1210、CEM 和 HeLa)的体外抗增殖活性 .

抗病毒研究

Nur77 靶向抗癌药物的合成

该化合物已被用于设计和合成新型 Nur77 靶向抗癌药物 . 设计、合成并生物学评估了一系列 5-((4-(吡啶-3-基)嘧啶-2-基)氨基)-1H-吲哚-2-甲酰胺衍生物,作为有效的 Nur77 调节剂 .

蛋白激酶抑制剂

该化合物已被用于合成具有潜在蛋白激酶抑制活性的新型杂环化合物 . 已证明吡啶并[3,4-g]喹啉骨架的氨基嘧啶和吡啶部分以及 10 位的取代基对于与靶蛋白激酶的相互作用至关重要 .

属性

IUPAC Name |

2-amino-4-pyridin-3-ylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-4-8-9(6-14-10(8)12)7-2-1-3-13-5-7/h1-3,5-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFIZCKVLGNSNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2387236.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)

![3-[chloro(difluoro)methyl]-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)

![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2387248.png)

![6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2387254.png)

![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2387256.png)